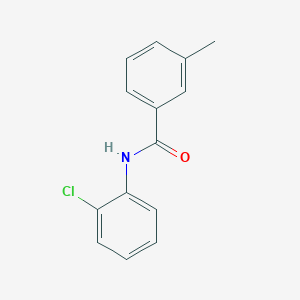

N-(2-chlorophenyl)-3-methylbenzamide

描述

N-(2-chlorophenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a 2-chlorophenyl group and a 3-methyl substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-methylbenzamide typically involves the reaction of 2-chloroaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 2-chloroaniline in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 3-methylbenzoyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.

化学反应分析

Types of Reactions

N-(2-chlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

Oxidation: Potassium permanganate, sulfuric acid, and water.

Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.

Major Products

Substitution: N-(2-substituted phenyl)-3-methylbenzamide derivatives.

Oxidation: 3-methylbenzoic acid derivatives.

Reduction: N-(2-chlorophenyl)-3-methylbenzylamine.

科学研究应用

N-(2-chlorophenyl)-3-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biological Studies: It serves as a model compound in the study of enzyme interactions and metabolic pathways.

Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and dyes.

作用机制

The mechanism of action of N-(2-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain.

相似化合物的比较

Similar Compounds

- N-(2-chlorophenyl)benzamide

- N-(4-chlorophenyl)-3-methylbenzamide

- N-(2,4-dichlorophenyl)-3-methylbenzamide

Uniqueness

N-(2-chlorophenyl)-3-methylbenzamide is unique due to the specific positioning of the chlorine atom and the methyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications.

生物活性

N-(2-chlorophenyl)-3-methylbenzamide, a compound with the molecular formula CHClNO, has garnered attention in recent years for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound consists of a chlorinated phenyl group attached to a 3-methylbenzamide moiety. The presence of the amide functional group is significant as it contributes to the compound's hydrogen bonding capabilities, which are crucial for its interaction with biological targets.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzamide derivatives, including this compound. A study conducted by Kulkarni et al. demonstrated that various benzamide derivatives exhibited promising anti-inflammatory activities when tested using the carrageenan-induced rat paw edema model. Although specific data for this compound is limited, related compounds showed significant inhibition percentages at different time intervals post-administration (Table 1).

Table 1: Anti-Inflammatory Activity of Related Benzamide Derivatives

| Compound | % Inhibition at 1 hr | % Inhibition at 2 hrs | % Inhibition at 3 hrs | % Inhibition at 4 hrs |

|---|---|---|---|---|

| 5a | 24.3 | 32 | 49.9 | 51.9 |

| 5b | 23.4 | 28.4 | 45.5 | 41.2 |

| 5c | 20.6 | 26.5 | 53.2 | 51.5 |

The data indicates that modifications in the benzamide structure can lead to varying degrees of anti-inflammatory efficacy, suggesting that this compound may also exhibit similar effects.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. For instance, compounds structurally similar to this compound have shown significant activity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

A comprehensive study evaluated several benzamide derivatives against multiple cancer cell lines using IC values as a measure of potency (Table 2). While specific IC values for this compound were not provided in the literature reviewed, related compounds exhibited promising results.

Table 2: Anticancer Activity of Benzamide Derivatives

| Compound Name | Cell Line Tested | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.18 ± 0.14 |

| Compound B | HCT-116 | 0.67 ± 0.12 |

| This compound | Not directly tested | - |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The amide group facilitates hydrogen bonding with target proteins, potentially leading to conformational changes that inhibit their function.

Molecular Docking Studies

In silico studies have been employed to predict the binding affinity of various benzamides to target proteins involved in inflammation and cancer pathways. These studies suggest that compounds with similar structures to this compound exhibit favorable binding energies, indicating potential efficacy as therapeutic agents.

Case Studies and Research Findings

- Case Study on Anti-Inflammatory Effects : In a study assessing the anti-inflammatory effects of various benzamides, it was found that structural modifications significantly impacted their efficacy. Compounds with electron-withdrawing groups like chlorine showed enhanced activity compared to unsubstituted analogs.

- Anticancer Evaluation : Research on related compounds indicated that those with specific substitutions on the phenyl ring exhibited lower IC values against breast cancer cell lines, suggesting that this compound could potentially show similar or improved activity.

属性

IUPAC Name |

N-(2-chlorophenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGDSKCWIKBTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350211 | |

| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77791-08-3 | |

| Record name | N-(2-Chlorophenyl)-3-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77791-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-chlorophenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the nature of the intermolecular interactions observed in the crystal structure of N-(2-chlorophenyl)-3-methylbenzamide?

A1: In the crystal structure of this compound, the molecules are linked together by intermolecular N—H⋯O hydrogen bonds, forming chains along the b axis []. These chains are further interconnected through short Cl⋯Cl contacts with a distance of 3.279 (1) Å [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。